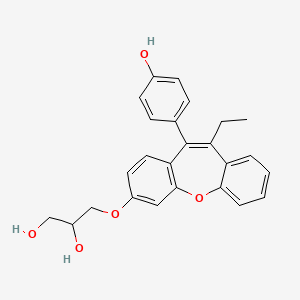
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol is a complex organic compound with a unique structure that includes a dibenzoxepin scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol typically involves the use of highly polar solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) and bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) . Microwave-assisted reactions have also been employed to optimize the synthesis process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and highly polar solvents suggests that scalable methods could be developed based on these principles.
Análisis De Reacciones Químicas
Types of Reactions: 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol can undergo various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity and interactions with various biomolecules.
- Medicine : Explored for its potential therapeutic effects, particularly in the context of its unique chemical structure.
- Industry : Potential applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but the compound’s structure suggests it could interact with various enzymes and receptors, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds:
- 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)thiepin-3-yl)oxy)1,2-propanediol
- 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenz(b,f)oxepin-3-yl)oxy)1,2-propanediol
Uniqueness: The uniqueness of this compound lies in its dibenzoxepin scaffold, which provides distinct chemical properties and potential biological activities compared to other similar compounds.
Propiedades
Número CAS |
85850-93-7 |
|---|---|
Fórmula molecular |
C25H24O5 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
3-[6-ethyl-5-(4-hydroxyphenyl)benzo[b][1]benzoxepin-2-yl]oxypropane-1,2-diol |
InChI |
InChI=1S/C25H24O5/c1-2-20-21-5-3-4-6-23(21)30-24-13-19(29-15-18(28)14-26)11-12-22(24)25(20)16-7-9-17(27)10-8-16/h3-13,18,26-28H,2,14-15H2,1H3 |
Clave InChI |
JJRNTCBZXIPXTL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)OC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


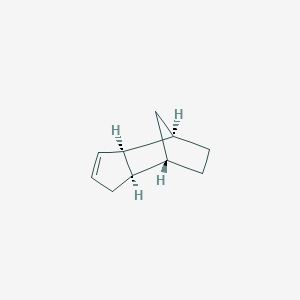
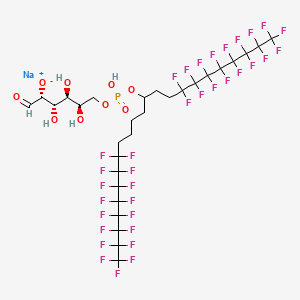
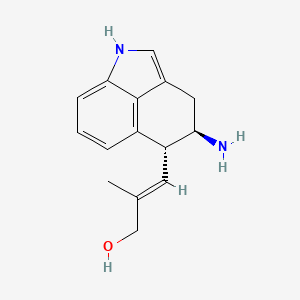
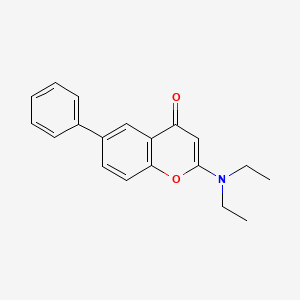

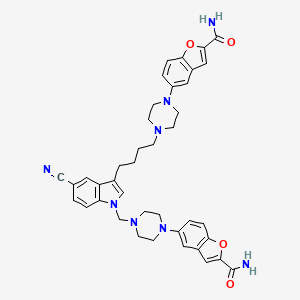
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
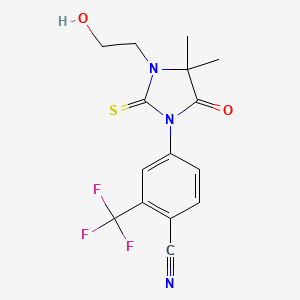
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)

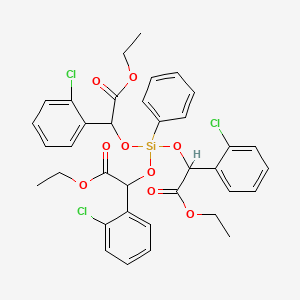
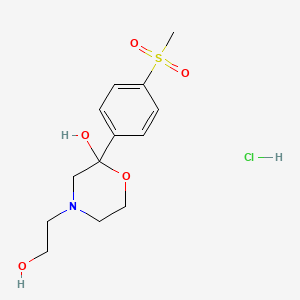
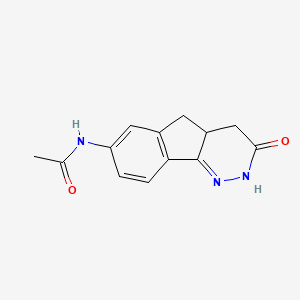
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)
